molecular formula C23H18BrClN2O4 B12019288 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate CAS No. 478391-42-3

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate

Cat. No.: B12019288
CAS No.: 478391-42-3
M. Wt: 501.8 g/mol
InChI Key: QNGPCWGHPGXBDV-VULFUBBASA-N
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Description

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H14BrClN2O3 and a molecular weight of 457.714 g/mol This compound is known for its unique structure, which includes bromobenzoyl, carbohydrazonoyl, ethoxyphenyl, and chlorobenzoate groups

Preparation Methods

The synthesis of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the bromobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with ethoxyphenyl and chlorobenzoate groups under specific conditions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

478391-42-3

Molecular Formula

C23H18BrClN2O4

Molecular Weight

501.8 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H18BrClN2O4/c1-2-30-21-12-15(14-26-27-22(28)17-4-3-5-18(24)13-17)6-11-20(21)31-23(29)16-7-9-19(25)10-8-16/h3-14H,2H2,1H3,(H,27,28)/b26-14+

InChI Key

QNGPCWGHPGXBDV-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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